4-(4-FLUOROBENZENESULFONYL)-3-(4-METHOXYBENZOYL)-6-METHYLQUINOLINE
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Overview
Description
4-(4-FLUOROBENZENESULFONYL)-3-(4-METHOXYBENZOYL)-6-METHYLQUINOLINE is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a fluorobenzenesulfonyl group, a methoxybenzoyl group, and a methyl group attached to the quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUOROBENZENESULFONYL)-3-(4-METHOXYBENZOYL)-6-METHYLQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group can be attached through an acylation reaction using methoxybenzoic acid and a suitable coupling reagent like dicyclohexylcarbodiimide (DCC).
Introduction of the Fluorobenzenesulfonyl Group: The fluorobenzenesulfonyl group can be introduced via sulfonylation using fluorobenzenesulfonyl chloride and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-FLUOROBENZENESULFONYL)-3-(4-METHOXYBENZOYL)-6-METHYLQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
4-(4-FLUOROBENZENESULFONYL)-3-(4-METHOXYBENZOYL)-6-METHYLQUINOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-FLUOROBENZENESULFONYL)-3-(4-METHOXYBENZOYL)-6-METHYLQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-FLUOROBENZENESULFONYL)-8-(4-METHOXYBENZOYL)-1-OXA-4,8-DIAZASPIRO[4.5]DECANE: A structurally related compound with similar functional groups.
4-(4-FLUOROBENZENESULFONYL)-3-(4-METHOXYBENZOYL)-6-METHYLISOQUINOLINE: An isoquinoline analog with similar substituents.
Uniqueness
4-(4-FLUOROBENZENESULFONYL)-3-(4-METHOXYBENZOYL)-6-METHYLQUINOLINE is unique due to its specific combination of functional groups and the quinoline core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonyl-6-methylquinolin-3-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO4S/c1-15-3-12-22-20(13-15)24(31(28,29)19-10-6-17(25)7-11-19)21(14-26-22)23(27)16-4-8-18(30-2)9-5-16/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEKMQQVWWFVBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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